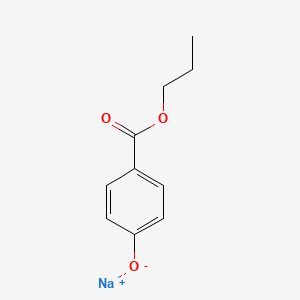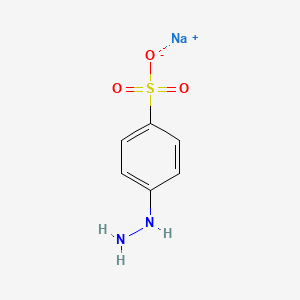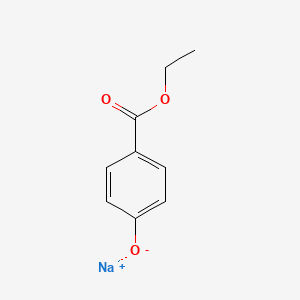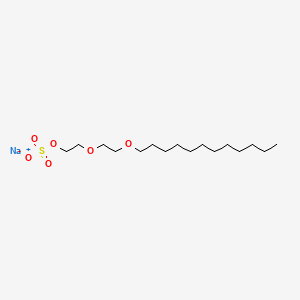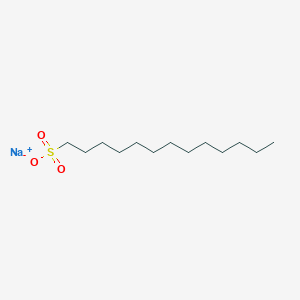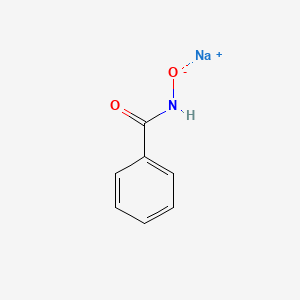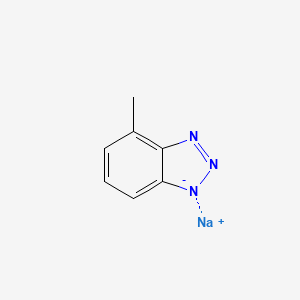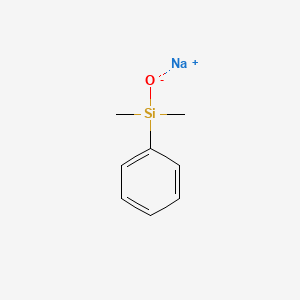
Dimethylphenylsilanol sodium salt
Overview
Description
Dimethylphenylsilanol sodium salt is an organosilicon compound with the chemical formula (C6H5)Si(ONa)(CH3)2. It is a sodium salt of dimethylphenylsilanol and is known for its utility as a silicon nucleophile in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions .
Mechanism of Action
Target of Action
Sodium dimethylphenylsilanolate, also known as dimethylphenylsilanol sodium salt, is a silicon-based compound It is described as a useful silicon nucleophile for pd-catalyzed cross-coupling , suggesting that it may interact with palladium catalysts in chemical reactions.
Mode of Action
Its role as a silicon nucleophile in pd-catalyzed cross-coupling suggests that it may donate electrons to form bonds with other molecules in the presence of a palladium catalyst .
Biochemical Pathways
Its role in pd-catalyzed cross-coupling suggests that it may be involved in the formation of new chemical bonds, potentially affecting various biochemical pathways depending on the other reactants present .
Result of Action
Its role as a silicon nucleophile in pd-catalyzed cross-coupling suggests that it may contribute to the formation of new chemical bonds, potentially leading to the synthesis of new compounds .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals (such as a palladium catalyst) are likely to affect its reactivity and effectiveness .
Biochemical Analysis
Biochemical Properties
Sodium dimethylphenylsilanolate plays a significant role in biochemical reactions, particularly as a silicon nucleophile in palladium-catalyzed cross-coupling reactions . It interacts with various enzymes and proteins, facilitating the formation of carbon-silicon bonds. The compound’s interaction with enzymes such as palladium complexes is crucial for its catalytic activity. These interactions involve the coordination of the silicon atom with the palladium center, leading to the activation of the silicon nucleophile and subsequent cross-coupling reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium dimethylphenylsilanolate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that sodium dimethylphenylsilanolate remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of sodium dimethylphenylsilanolate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, sodium dimethylphenylsilanolate can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
Sodium dimethylphenylsilanolate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways includes modulation of enzyme activity and alteration of metabolite concentrations. Sodium dimethylphenylsilanolate’s interactions with metabolic enzymes are crucial for its participation in biochemical reactions, influencing overall metabolic processes .
Transport and Distribution
The transport and distribution of sodium dimethylphenylsilanolate within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. Sodium dimethylphenylsilanolate’s ability to bind to cellular membranes and proteins plays a key role in its transport and distribution, affecting its overall activity and function within the cell .
Subcellular Localization
Sodium dimethylphenylsilanolate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, with specific effects observed in different subcellular compartments. Sodium dimethylphenylsilanolate’s ability to localize to specific cellular regions is crucial for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylphenylsilanol sodium salt can be synthesized through the reaction of dimethylphenylsilanol with sodium hydroxide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran under a nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods: In industrial settings, the preparation of sodium dimethylphenylsilanolate often involves the use of dimethylchlorosilane or dimethylalkoxysilane as starting materials. These compounds undergo hydrolysis followed by neutralization with sodium hydroxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Dimethylphenylsilanol sodium salt is known to undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Substitution: Various organosilicon compounds depending on the nature of the electrophile used in the reaction.
Scientific Research Applications
Dimethylphenylsilanol sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium trimethylsilanolate: Similar in structure but with three methyl groups instead of one phenyl and two methyl groups.
Sodium dimethylsilanolate: Lacks the phenyl group, making it less sterically hindered.
Uniqueness: Dimethylphenylsilanol sodium salt is unique due to the presence of the phenyl group, which provides additional steric hindrance and electronic effects. This makes it particularly useful in selective reactions where such properties are advantageous .
Properties
IUPAC Name |
sodium;dimethyl-oxido-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZJKOMUCXNLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635778 | |
| Record name | Sodium dimethyl(phenyl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7646-75-5 | |
| Record name | Sodium dimethyl(phenyl)silanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


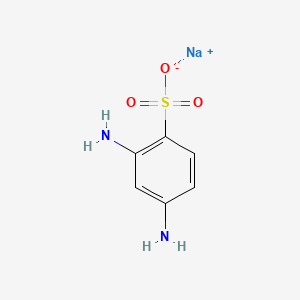
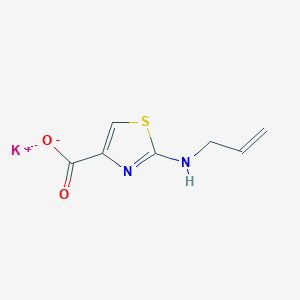
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
